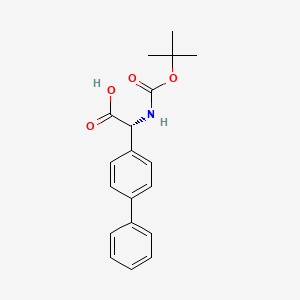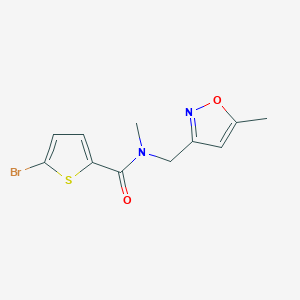
5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-2-carboxamide is a compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with a bromine atom and a carboxamide group, which is further linked to a methylisoxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions. The brominated thiophene is then subjected to a carboxylation reaction to introduce the carboxamide group. The final step involves the coupling of the carboxamide with the methylisoxazole moiety, which can be achieved using various coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological pathways and interactions.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-2-carboxylate
- 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-2-sulfonamide
Uniqueness
The uniqueness of 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the methylisoxazole moiety can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H11BrN2O2S |
|---|---|
分子量 |
315.19 g/mol |
IUPAC名 |
5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H11BrN2O2S/c1-7-5-8(13-16-7)6-14(2)11(15)9-3-4-10(12)17-9/h3-5H,6H2,1-2H3 |
InChIキー |
LMCQQIRYZFKYEY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NO1)CN(C)C(=O)C2=CC=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one](/img/structure/B14890572.png)
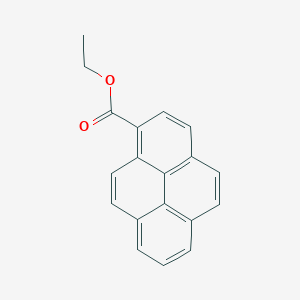
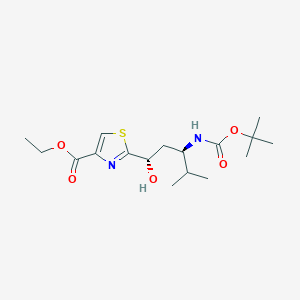
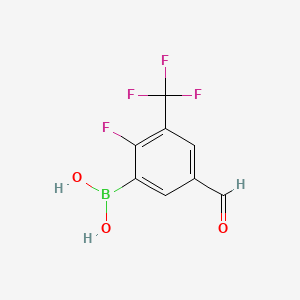
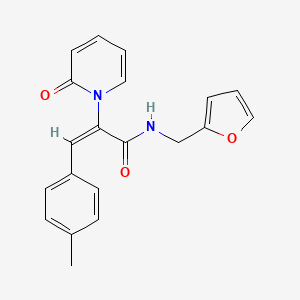
![1-Spiro[3.3]heptan-2-ylethanol](/img/structure/B14890590.png)
![Sodium (2S,5R)-7-oxo-6-(sulfonatooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14890597.png)
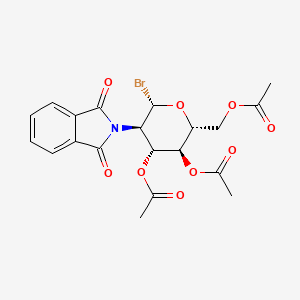
![2-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14890611.png)
![(S)-2-(4-(2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoic acid](/img/structure/B14890619.png)
![8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B14890622.png)
